6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one
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Overview
Description
6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one involves multiple steps, including the formation of the chromeno[7,6-B]pyridin-2-one core and the subsequent introduction of the tetramethyl and pyrimidine groups. The synthetic routes typically involve:
Formation of the Chromeno[7,6-B]pyridin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Tetramethyl Groups: This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyrimidine Group: This step involves the condensation of the chromeno[7,6-B]pyridin-2-one core with a pyrimidine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form larger, more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,8H,9H-chromeno[7,6-B]pyridin-2-one can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar tetramethyl structure but differ in their core structure and functional groups.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound has a similar tetramethyl structure but contains silicon atoms and vinyl groups.
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl: This compound has a similar tetramethyl structure but differs in its core structure and functional groups.
Properties
Molecular Formula |
C28H25N3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C28H25N3O3/c1-16-14-28(3,4)31(5)23-13-24-19(11-20(16)23)12-21(27(33)34-24)25(32)22-15-29-26(30-17(22)2)18-9-7-6-8-10-18/h6-15H,1-5H3 |
InChI Key |
FXTHCJOQXNMKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)C5=CC=CC=C5)C)(C)C |
Origin of Product |
United States |
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